Amyloid Aggregation Kinetics – AFGAIL Retains Wild-Type Fibril Formation Rate While Phe→Ala Analog (NAGAIL) Is Inactive
In a systematic alanine scan of the hIAPP 22–27 fragment (NFGAIL), the Asn1→Ala mutant AFGAIL (H-Ala-Phe-Gly-Ala-Ile-Leu-OH) exhibited a rate of aggregate formation comparable to the wild-type sequence, whereas the Phe2→Ala mutant NAGAIL produced no detectable aggregates under identical conditions [1]. The turbidity assay monitored aggregation at 405 nm; the wild-type NFGAIL and the Asn1→Ala and Gly3→Ala mutants all displayed the highest aggregation rates within the panel, while the Phe2→Ala substitution abolished aggregation entirely [1].
| Evidence Dimension | Amyloid aggregation rate (turbidity at 405 nm) |
|---|---|
| Target Compound Data | High aggregation rate (qualitatively equivalent to wild-type NFGAIL; exact lag time / t½ not numerically reported in abstract; classified in 'highest rate' group) |
| Comparator Or Baseline | NFGAIL (wild-type): 'highest rate' group; NAGAIL (Phe2→Ala): no detectable aggregates |
| Quantified Difference | AFGAIL = active (high-rate group); NAGAIL = inactive (zero aggregation). Fold difference cannot be calculated (infinite) because NAGAIL shows zero signal. |
| Conditions | Turbidity assay (OD₄₀₅), peptide in aqueous buffer, room temperature; validated by dynamic light scattering, EM, and Congo red staining |
Why This Matters
For labs modeling hIAPP amyloidogenesis, AFGAIL provides a fibril-competent probe that removes the Asn hydrogen-bonding variable present in NFGAIL, enabling cleaner dissection of hydrophobic packing forces.
- [1] Azriel, R. & Gazit, E. Analysis of the minimal amyloid-forming fragment of the islet amyloid polypeptide. An experimental support for the key role of the phenylalanine residue in amyloid formation. J. Biol. Chem. 276, 34156–34161 (2001). View Source
